Chrome Yellow D
Overview
Description
Chrome Yellow, also known as Lead(II) chromate, is a relatively inexpensive yellow pigment with high covering power but only fair lightfastness and chemical stability . It was in use by 1816 but on a limited basis . The pigment tends to oxidize and darken on exposure to air over time, and it contains lead, a toxic, heavy metal . It has been largely replaced by another pigment, cadmium yellow .
Synthesis Analysis
The raw pigment precipitates as a fine solid upon mixing lead (II) salts and a source of chromate . Chrome yellow pigments are usually encapsulated by coating with transparent oxides that protect the pigment from environmental factors that would diminish their colorant properties .
Molecular Structure Analysis
Chrome yellow can be denoted with the general formula PbCr 1−x S x O 4 (0 ≤ x ≤ 0.8) . Chrome yellows that do not contain any sulphate (x = 0) are medium yellow in color and have a monoclinic crystal structure .
Scientific Research Applications
Artistic Pigment Characterization and Degradation
Chrome Yellow was a commonly used pigment in the works of Vincent van Gogh and other artists. Research has delved into its composition and degradation process. Studies using various spectroscopic methods have characterized the different crystal forms of the Chrome Yellow pigment, such as PbCrO4 and PbCr1-xSxO4, revealing that these forms have different tendencies toward degradation. Notably, paintings like Van Gogh's show darkening of the pigment due to the reduction of PbCrO4 to Cr2O3·2H2O (viridian green), accompanied by the presence of other Cr(III) compounds. The degradation is influenced by the chemical composition and crystalline structure of the pigment, with certain forms, rich in SO4(2-) and in orthorhombic phases, showing profound darkening after artificial aging. These insights are critical for the conservation of valuable artworks and understanding the alteration processes in cultural heritage artifacts (Monico et al., 2013), (Monico et al., 2013).
Thermophysical Properties in 19th Century Paints
The thermophysical properties of 19th-century Chrome Yellow oil paints have been examined to assess their physical performance. Dynamic Mechanical Thermal Analysis (DMTA) was employed to study the influence of common fillers found in these paints on the mechanical properties of the paint films. This research is vital for predicting the lifetime of these paints and enhancing conservation treatments. It was found that the addition of solids like pigment and fillers reduces the flexibility of the oil paint films, impacting the mechanical behavior and preservation of historical artworks (Sanches et al., 2017).
Noninvasive Identification in Paintings
Techniques such as Raman spectroscopy have been used for the noninvasive identification of Chrome Yellow in paintings. The ability to distinguish between different forms of this pigment extends knowledge of the corresponding degradation process observed in several original paintings, including those by Vincent van Gogh. This noninvasive approach is crucial for preserving and studying valuable cultural artifacts without damaging them (Monico et al., 2014).
Environmental and Waste Treatment Applications
Research on the treatment of wastewater from pigment production, including Chrome Yellow, has been conducted to improve environmental sustainability. The treatment methods focus on reducing the concentration of hazardous substances like lead and chrome, aligning with discharge standards and minimizing secondary pollution. Such studies contribute to more sustainable industrial practices and environmental conservation (Shao Yu-fen, 2007).
Photoreduction Properties and Instability
Studies on the optoelectronic structure and photoreduction properties of sulfur-doped lead chromates have shed light on their instability, especially when used in paintings. The research demonstrated the correlation between sulfur content, band gap increases, and the photoreduction of Cr(VI) to Cr(III), leading to the discoloration of the pigment. This insight is valuable for the field of cultural heritage, as it helps explain the degradation of pigments in historical artworks (Rahemi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S.2Na/c20-16-6-4-13(9-15(16)17(21)22)19-18-12-3-1-11-8-14(26(23,24)25)5-2-10(11)7-12;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDYLQGRFBLCTF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2Na2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889501 | |
Record name | C.I. Mordant Yellow 3, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70889501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chrome Yellow D | |
CAS RN |
6054-97-3 | |
Record name | Mordant Yellow 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Mordant Yellow 3, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70889501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-hydroxy-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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